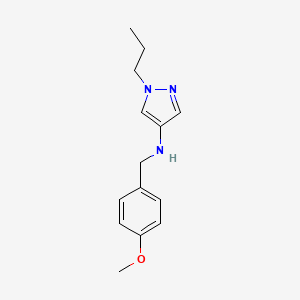

N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine

Description

N-(4-Methoxybenzyl)-1-propyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 4-methoxybenzyl group and a propyl substituent. The methoxybenzyl moiety enhances solubility and bioavailability compared to non-polar analogs, while the propyl chain may influence steric interactions in target binding .

Properties

Molecular Formula |

C14H19N3O |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine |

InChI |

InChI=1S/C14H19N3O/c1-3-8-17-11-13(10-16-17)15-9-12-4-6-14(18-2)7-5-12/h4-7,10-11,15H,3,8-9H2,1-2H3 |

InChI Key |

BFXTZEUQFAFBQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Solvent and Base Selection in Alkylation

Using polar aprotic solvents (e.g., DMF) enhances reaction rates by stabilizing transition states. Switching from K₂CO₃ to Cs₂CO₃ in the propylation step increases yields to 78–82% by reducing side-product formation.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Research has indicated that pyrazole derivatives, including N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine, exhibit significant anticancer activity. Studies suggest that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways. For instance, similar pyrazole compounds have shown effectiveness against breast cancer and other solid tumors by targeting specific cellular pathways involved in tumor growth and survival .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to interact with inflammatory mediators and enzymes, potentially reducing inflammation in various biological contexts. The structural features of this compound may enhance its ability to modulate inflammatory responses, making it a candidate for further development in treating inflammatory diseases.

2.1 Mechanism of Action

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit enzymatic activity or alter receptor functions, leading to various therapeutic effects. For example, studies on related compounds have demonstrated their ability to inhibit key enzymes involved in cancer metabolism and inflammation .

2.2 Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it relevant for the development of new antibiotics or antifungal agents. The interaction with microbial enzymes could provide a pathway for inhibiting pathogen growth, although further research is necessary to fully elucidate these effects .

Industrial Applications

3.1 Agrochemicals and Dyes

This compound is also explored for its potential use in the synthesis of agrochemicals and dyes. The compound's unique structural attributes allow it to serve as a building block for more complex chemical entities used in agriculture and materials science.

3.2 Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is studied as a potential intermediate in the synthesis of new drugs. Its ability to undergo various chemical transformations makes it valuable for developing novel therapeutic agents targeting a range of diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammation markers | |

| Antimicrobial | Inhibits growth of specific pathogens |

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated that the compound significantly reduced cell viability through apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Case Study: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, this compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine and related pyrazole derivatives:

Structural and Functional Insights

- Solubility and Bioavailability : The 4-methoxybenzyl group in the target compound likely improves solubility compared to cyclopropyl or trifluoromethyl analogs (e.g., Compound 44), which exhibit higher lipophilicity (logP ~5.2) . However, the propyl chain may reduce solubility relative to shorter alkyl chains (e.g., methyl in compounds) .

- Synthetic Complexity : The target compound’s synthesis may resemble ’s method, using potassium carbonate as a base and silica gel chromatography for purification . In contrast, ’s trifluoromethylquinazolin derivatives require multi-step palladium catalysis, increasing cost and complexity .

- The methoxy group could mimic tyrosine residues in kinase substrates .

Key Research Findings

Substituent Effects on Binding :

- Trifluoromethyl and quinazolin groups () enhance target affinity but reduce solubility, necessitating formulation optimization .

- Cyclopropyl substituents () improve metabolic stability by resisting oxidative degradation .

- The target compound’s methoxybenzyl group balances polarity and aromatic stacking interactions, a strategy employed in FDA-approved drugs (e.g., imatinib) .

Thermal and Spectral Properties :

- compounds exhibit distinct melting points (104–107°C) and HRMS profiles (m/z 215 [M+H]⁺), which could guide characterization of the target compound .

- NMR shifts for the methoxybenzyl group (~δ 3.8 ppm for OCH₃) and pyrazole protons (~δ 7.5–8.5 ppm) are consistent across analogs .

Synthetic Yield Challenges :

- Copper-mediated couplings () yield ~17–20%, whereas palladium-based methods () achieve >50% yields, highlighting a trade-off between efficiency and functional group tolerance .

Biological Activity

N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has emerged as a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

| Property | Details |

|---|---|

| Molecular Formula | C12H16N4O |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCNC1=CN(N=C1)C(OC)C |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Pyrazole derivatives are known to inhibit various enzymes and receptors, which can lead to anti-inflammatory, antimicrobial, and anticancer effects. For instance, they often inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response, which can help reduce inflammation and pain .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines. For example:

- Leukemia Cell Lines : The compound induced significant apoptosis at concentrations above 10 nM, as demonstrated by flow cytometry analysis showing increased early and late apoptotic cells.

- MCF7 Cell Line : In vitro studies indicated that this compound exhibited cytotoxic effects with an IC50 value of approximately 0.39 ± 0.06 µM against MCF7 cells, suggesting strong potential as an anticancer agent .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators. This suggests its potential use in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways within the microorganisms .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound:

- Study on Anticancer Activity :

- Anti-inflammatory Assessment :

- Antimicrobial Evaluation :

Q & A

Basic Research Question

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/ADP-Glo™ kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

How does the substitution pattern on the pyrazole ring influence reactivity and biological activity?

Advanced Research Question

- Propyl vs. Ethyl Groups : The 1-propyl group enhances lipophilicity, improving membrane permeability compared to shorter alkyl chains .

- Methoxybenzyl Position : Para-substitution (4-methoxy) increases electron density, stabilizing interactions with aromatic residues in target proteins .

- Fluorine Substitution : Analogous 5-fluoro derivatives show enhanced metabolic stability in pharmacokinetic studies .

What advanced analytical techniques are critical for confirming structural integrity?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Confirmation : Single-crystal X-ray diffraction (SHELXL ) resolves stereochemical ambiguities and validates bond lengths/angles.

How can computational methods aid in predicting pharmacological properties?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases, GPCRs) .

- ADMET Prediction : SwissADME or pkCSM models assess solubility, CYP450 inhibition, and blood-brain barrier permeability .

- DFT Calculations : Gaussian 09 optimizes ground-state geometries for NMR shift validation .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Purification Bottlenecks : Replace column chromatography with recrystallization or preparative HPLC for gram-scale batches .

- Reproducibility : Control moisture-sensitive steps (e.g., benzyl chloride reactions) via inert atmospheres (N₂/Ar) .

- Byproduct Formation : Monitor intermediates via LC-MS to minimize side reactions (e.g., over-alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.